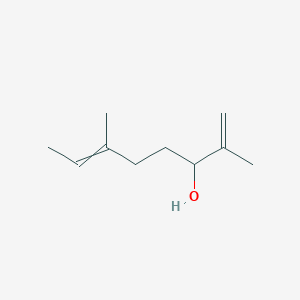
2,6-Dimethylocta-1,6-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-1,6-dien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil with a pleasant floral scent and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of myrcene, a naturally occurring terpene. This process typically requires the use of acidic catalysts such as sulfuric acid or zeolites . Another method involves the hydration of ocimene, another terpene, using acidic conditions to yield linalool .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps such as fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide, a compound with a more intense aroma.
Reduction: Reduction of linalool can yield tetrahydrolinalool, which is used in fragrances.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is also used in perfumery.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using catalysts like palladium on carbon is commonly employed.
Substitution: Acidic conditions with acetic anhydride are used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Aplicaciones Científicas De Investigación
Linalool has a wide range of applications in scientific research:
Mecanismo De Acción
Linalool exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anxiolytic and Sedative Effects: Modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure but different scent profile.
Nerol: The cis-isomer of geraniol, also with a floral scent.
Citronellol: A related compound with a rose-like odor.
Uniqueness
Linalool is unique due to its widespread occurrence in nature and its versatile applications in various industries. Its pleasant scent and low toxicity make it a valuable compound in perfumery and flavoring .
Propiedades
Número CAS |
627-71-4 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,6-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,2,6-7H2,1,3-4H3 |
Clave InChI |
OSLMIIJINZJSGR-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)CCC(C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


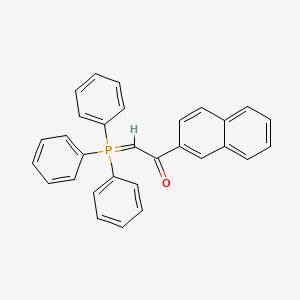
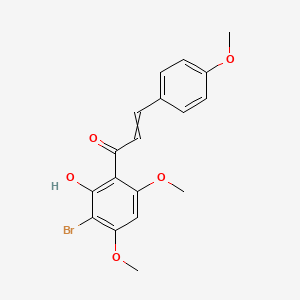
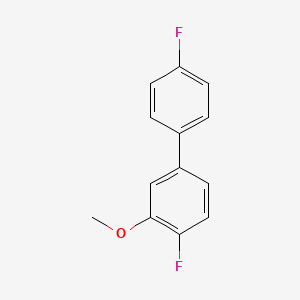
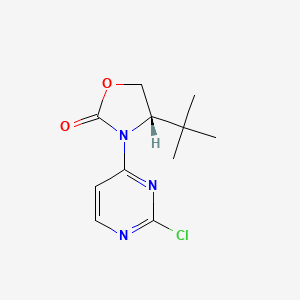
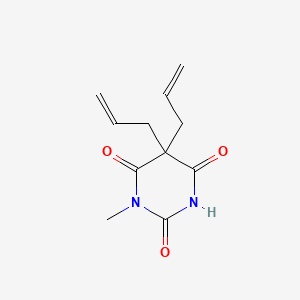
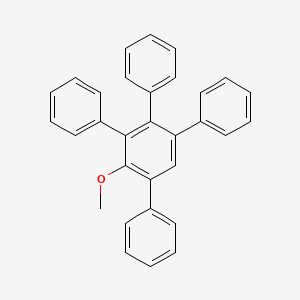
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
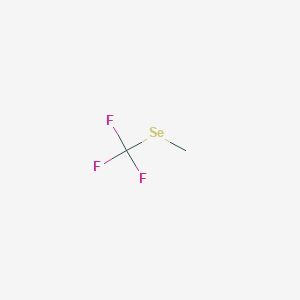


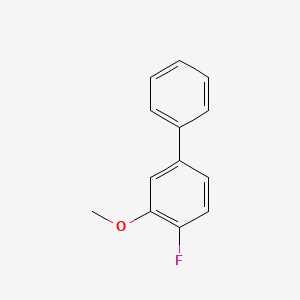
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
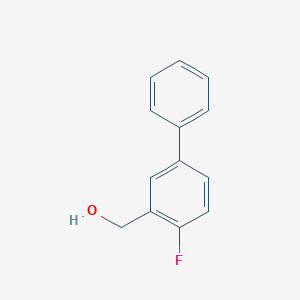
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
